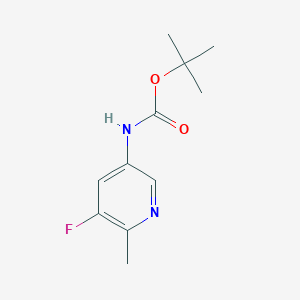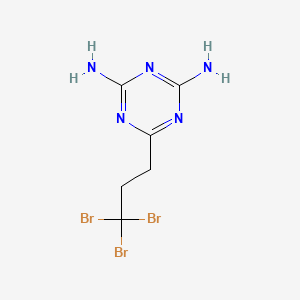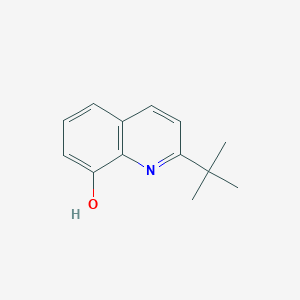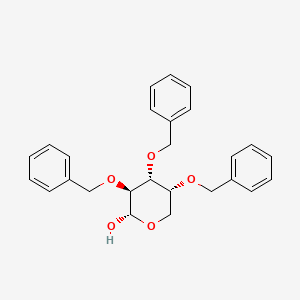
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to an anthracene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. One common route includes:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Halogenation: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the cyclohexylphenoxy group through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthracene core can lead to dihydroanthracene derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The phenoxy and amino groups enhance its binding affinity to DNA, while the anthracene core facilitates intercalation.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in chemical reactions.
2-Chloroanthraquinone: Lacks the amino and phenoxy groups, limiting its biological applications.
3-Phenoxyanthraquinone: Lacks the amino and chloro groups, affecting its electronic properties.
Uniqueness
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the phenoxy group enhances its photophysical properties.
This compound’s versatility makes it a valuable tool in various fields of research, from synthetic chemistry to medicinal applications.
属性
CAS 编号 |
89868-53-1 |
|---|---|
分子式 |
C26H23ClN2O3 |
分子量 |
446.9 g/mol |
IUPAC 名称 |
1,4-diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H23ClN2O3/c27-21-22(28)19-20(25(31)18-9-5-4-8-17(18)24(19)30)23(29)26(21)32-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7,28-29H2 |
InChI 键 |
GMYISYUXUDFPFP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3Cl)N)C(=O)C5=CC=CC=C5C4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


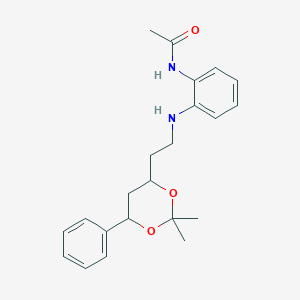
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
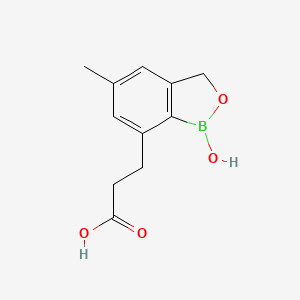

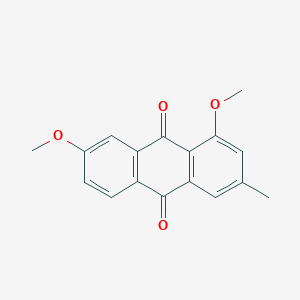
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

